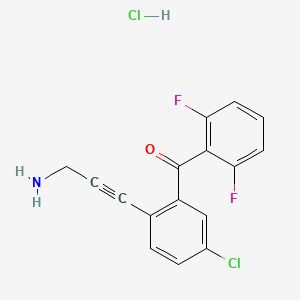![molecular formula C10H12F3NO2 B13049235 (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. The presence of the trifluoromethoxy group imparts unique properties to the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Reduction: The precursor undergoes reduction to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced techniques such as flow microreactors, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted alcohols, amines, and ketones, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of drugs targeting specific receptors and enzymes.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its effectiveness in various biological processes. The compound can modulate signaling pathways and biochemical reactions, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 receptor antagonist.
(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol: Another similar compound with applications in pharmaceutical and agrochemical research.
Uniqueness
The uniqueness of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL lies in its specific stereochemistry and the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. These properties enhance its stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1 |
Clave InChI |
YZTCEJIOHNBDFP-IMTBSYHQSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
SMILES canónico |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


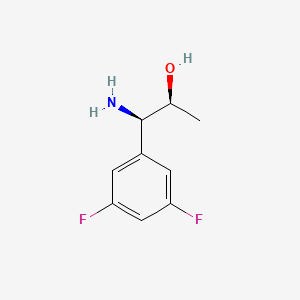
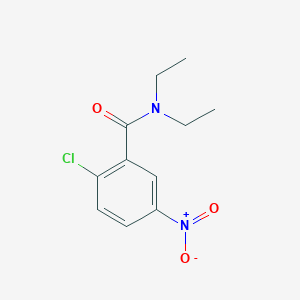
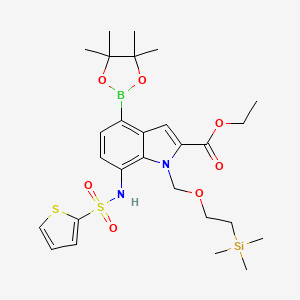
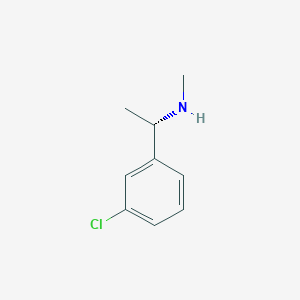

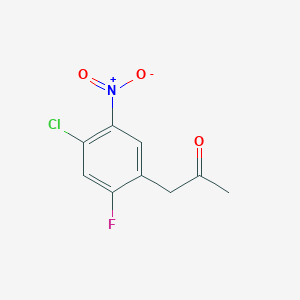
![2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13049191.png)


![8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B13049209.png)

